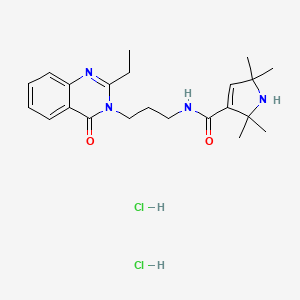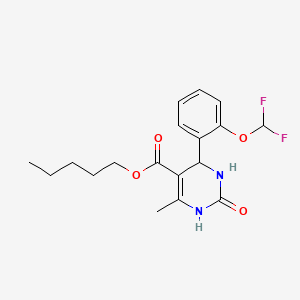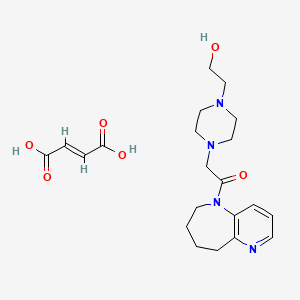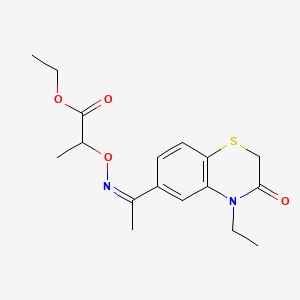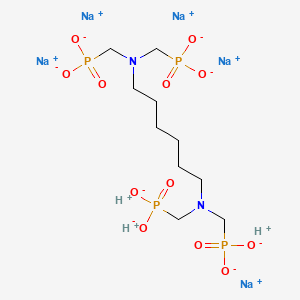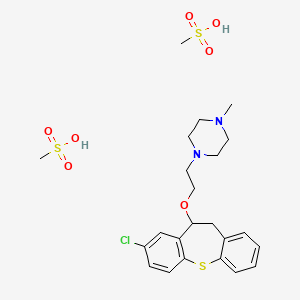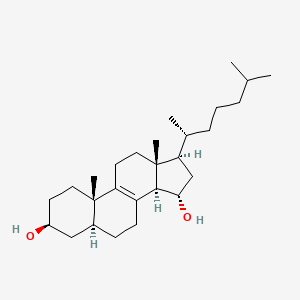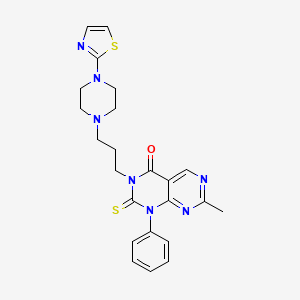
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido(4,5-d)pyrimidin-4(1H)-one, 2,3-dihydro-7-methyl-1-phenyl-3-(3-(4-(2-thiazolyl)-1-piperazinyl)propyl)-2-thioxo- is a complex bicyclic heterocyclic compound. This compound belongs to the pyrimido[4,5-d]pyrimidinone class, which is known for its diverse biological and pharmaceutical properties. The presence of multiple functional groups and heterocyclic rings makes it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is the cyclization of appropriate precursors, such as 5-acetyl-4-aminopyrimidines, followed by reductive amination and subsequent functional group modifications. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and control reaction parameters more precisely.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Addition: Electrophilic addition reactions may involve the use of halogens or other electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, with modifications at different positions on the heterocyclic rings.
科学研究应用
This compound has significant applications in various scientific fields:
Chemistry: It serves as a versatile intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It has potential therapeutic applications, including the treatment of infections and certain types of cancer.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to the desired biological outcomes. The exact mechanism would depend on the specific application and the biological system .
相似化合物的比较
Pyrimido[5,4-d]pyrimidin-4(3H)-one
Pyrimido[4,5-d]pyrimidin-4(3H)-one
Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the phenyl group and the thiazolyl-piperazinyl moiety. These features contribute to its distinct biological and chemical properties compared to other similar compounds.
属性
CAS 编号 |
142287-36-3 |
|---|---|
分子式 |
C23H25N7OS2 |
分子量 |
479.6 g/mol |
IUPAC 名称 |
7-methyl-1-phenyl-2-sulfanylidene-3-[3-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propyl]pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C23H25N7OS2/c1-17-25-16-19-20(26-17)30(18-6-3-2-4-7-18)23(32)29(21(19)31)10-5-9-27-11-13-28(14-12-27)22-24-8-15-33-22/h2-4,6-8,15-16H,5,9-14H2,1H3 |
InChI 键 |
CWFUDZIFTIHTPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C2C(=N1)N(C(=S)N(C2=O)CCCN3CCN(CC3)C4=NC=CS4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



